molecular formula C24H27NO B1257977 Lythran

Lythran

Cat. No.: B1257977
M. Wt: 345.5 g/mol
InChI Key: MTRZJAQTFNGSJM-BDFAEJNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lythran is a quinolizidine alkaloid fundamental parent and a quinolizidine alkaloid.

Scientific Research Applications

  • Morphology of Ovary, Fruit, and Seed in Lythraceae : A study by Graham and Graham (2014) investigated the morphology of ovaries, fruits, and seeds in the Lythraceae family. They discovered diverse morphological characteristics useful for addressing taxonomic, phylogenetic, and biogeographic questions. The study emphasizes the adaptation of seeds for aquatic dispersal and germination, which has been crucial for the global distribution of the family (Graham & Graham, 2014).

  • Pharmacological Study on Lythrum Salicaria : Pawlaczyk et al. (2010) focused on an acidic glycoconjugate from Lythrum salicaria L., exploring its effects on blood coagulation. This research provided insights into the traditional use of Lythrum salicaria as a styptic agent, indicating its potential pro-coagulant activity in vivo (Pawlaczyk et al., 2010).

  • Wound Healing Properties of Lafoensia pacari : Pereira et al. (2018) evaluated the wound healing activity of Lafoensia pacari, a member of the Lythraceae family. The study revealed the plant's multi-targeted mechanism in wound healing, involving anti-inflammatory, antioxidant, and remodeling phase modulation, highlighting its ethnopharmacological importance (Pereira et al., 2018).

  • Antimalarial Potential of Ammannia Species : Upadhyay et al. (2014) investigated the antimalarial potential of extracts and compounds from four Ammannia species, belonging to the Lythraceae family. The study found significant antiplasmodial activity, suggesting their use in antimalarial phytopharmaceuticals (Upadhyay et al., 2014).

  • Antioxidant and Anti-inflammatory Activities of Lythrum salicaria : Tunalier et al. (2007) explored the antioxidant, anti-inflammatory, and anti-nociceptive activities of Lythrum salicaria extracts. The study confirmed its potential therapeutic applications in traditional medicine (Tunalier et al., 2007).

  • Gastroprotective Activity of Punicalagin and Lafoensia pacari : Chaibub et al. (2020) investigated the antisecretory and antiulcerogenic activities of Lafoensia pacari, demonstrating its effectiveness against ulcer and gastritis, supporting its traditional use in Brazilian folk medicine (Chaibub et al., 2020).

Properties

Molecular Formula

C24H27NO

Molecular Weight

345.5 g/mol

IUPAC Name

(1S,13Z,17S,19S)-16-oxa-24-azapentacyclo[15.7.1.18,12.02,7.019,24]hexacosa-2,4,6,8,10,12(26),13-heptaene

InChI

InChI=1S/C24H27NO/c1-2-12-23-22(11-1)19-9-5-7-18(15-19)8-6-14-26-21-16-20-10-3-4-13-25(20)24(23)17-21/h1-2,5-9,11-12,15,20-21,24H,3-4,10,13-14,16-17H2/b8-6-/t20-,21-,24-/m0/s1

InChI Key

MTRZJAQTFNGSJM-BDFAEJNJSA-N

Isomeric SMILES

C1CCN2[C@@H](C1)C[C@H]3C[C@H]2C4=CC=CC=C4C5=CC=CC(=C5)/C=C\CO3

Canonical SMILES

C1CCN2C(C1)CC3CC2C4=CC=CC=C4C5=CC=CC(=C5)C=CCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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